アビエチン酸ナトリウム塩

概要

説明

Synthesis Analysis

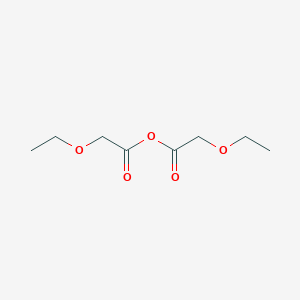

Abietic acid sodium salt can be synthesized from abietic acid through various methods:

- Fluorinated Ester Synthesis : Abietic acid chloride reacts with sodium salts of different fluorinated alcohols to produce fluorinated alkyl (aryl) abietates (I. Gaidukov & L. Popova, 2008).

- Complex Molecule Synthesis : Starting from abietic acid, complex and diverse small molecules can be synthesized, as shown in the creation of an 84-compound collection from abietic acid (R. J. Rafferty et al., 2014).

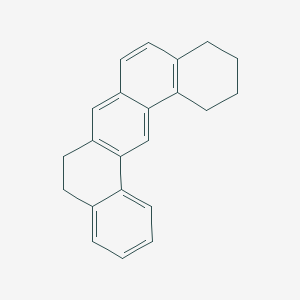

Molecular Structure Analysis

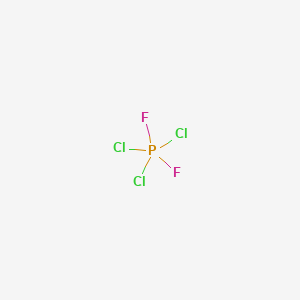

The molecular structure of abietic acid, and by extension its sodium salt, is characterized by:

- Gas-phase Chemical Dynamics : Simulation studies reveal the need for enzymatic intervention to produce abietadiene selectively during the formation of abietic acid (M. Siebert et al., 2011).

- Spectral Analysis : The molecular structure of abietic acid has been confirmed by various spectral methods, providing a basis for understanding its sodium salt form (L. HongJun et al., 2009).

Chemical Reactions and Properties

Chemical properties of abietic acid sodium salt are influenced by the reactivity of abietic acid:

- Oxidation Processes : Abietic acid is derived from geranylgeranyl pyrophosphate via abietadiene, involving multiple oxidation steps (C. Funk & R. Croteau, 1994).

- Photo-crosslinkable Polymers : Vinylbenzyl abietate, synthesized from sodium abietate, forms photo-crosslinkable polymers upon UV irradiation (W.-S. Kim et al., 2003).

Physical Properties Analysis

Physical properties of abietic acid sodium salt are notable in:

- Solubility and Thermal Stability : The synthesis of ILs from abietic acid shows strong influence of chemical structure on properties like solubility and thermal stability (T. Klejdysz et al., 2016).

- Crystal Structures : Crystallographic studies, such as those on sodium salts of various acids, shed light on the physical properties of sodium abietate (J.-C. Yang et al., 1997).

Chemical Properties Analysis

Chemical properties include:

- Ionic Interactions : Studies on sodium ion affinities provide insights into the chemical properties of sodium abietate (S. Hoyau et al., 1999).

- Non-covalent Interactions : Research on hydrated sodium ion clusters [Na+(H2O)n] reveals the non-covalent interactions significant in understanding the chemical behavior of sodium abietate (P. Wang et al., 2019).

科学的研究の応用

抗菌作用

アビエチン酸ナトリウム塩は、アビエチン酸ナトリウムとしても知られており、有望な抗菌作用を示しています . 黄色ブドウ球菌、大腸菌、リステリア菌、サルモネラ菌などの細菌株、ならびにカンジダ・アルビカンスなどの酵母に対して効果的であることが判明しました . ディスク拡散試験では、標準的な抗菌薬であるテトラサイクリンと比較して、S.エンテリカに対する高い阻害効果を示しました . MIC試験では、大腸菌、リステリア菌、C. アルビカンスの阻害において有望な結果が得られました .

グリーン合成

アビエチン酸ナトリウムの合成経路は、低コストで、毒性のある有機溶媒を使用せずに、穏やかな温度でわずか2つの反応ステップで構成されています . これは、アビエチン酸ナトリウムを環境に優しく、工業規模で簡単に実施できるようにします . Pinus elliotti var. elliottiの樹脂に含まれるアビエチン酸を塩化してナトリウム塩を生成しました .

特性評価と分析

アビエチン酸ナトリウム(Na-C20H29O2)は、質量分析、赤外分光法、元素分析、X線回折、走査型電子顕微鏡、エネルギー分散型分光法によって特性評価されました . これにより、アビエチン酸ナトリウムの構造と特性を包括的に理解することができます。

ナトリウム塩スケーリング

アビエチン酸ナトリウムは、ナトリウム塩スケーリングの文脈で研究されてきました . これは、水と接触する表面にスケールまたは堆積物が形成されることであり、さまざまな工業プロセスにおいて深刻な問題となる可能性があります

作用機序

Target of Action

Abietic Acid Sodium Salt, a sodium salt of abietic acid, primarily targets (Na+ + K+)- and (H+ + K+)-ATPases , which are typical membrane-bound enzymes . It also interacts with the PI3K/AKT pathway, causing a gradual decrease in PI3K protein levels and significantly inhibiting Akt activation .

Mode of Action

Abietic Acid Sodium Salt inhibits both (Na+ + K+)- and (H+ + K+)-ATPases at a concentration as low as 25 µg/mL . This inhibition is non-specific, suggesting that the compound primarily induces disorganization of the cell membrane constitution . It also significantly inhibits Akt activation in a dose-dependent manner .

Biochemical Pathways

Abietic Acid Sodium Salt affects several molecular pathways. It has been reported to have anticancer activities through different molecular mechanisms including NF-kB, PI3K/AKT, cell cycle arrest at G0/G1 phase, mitochondrial dependent pathway, extrinsic apoptosis pathway, AMPK pathway, and ferroptosis pathways .

Pharmacokinetics

It is known that the compound is a very weak acid and is insoluble in water but soluble in ethanol, methanol, acetone, carbon disulfide, diluted aqueous sodium hydroxide solution, and chloroform . It is also very readily soluble in ether and benzene .

Result of Action

The molecular and cellular effects of Abietic Acid Sodium Salt’s action include a decrease in PI3K protein levels and significant inhibition of Akt activation . It also inhibits gastric acid secretion caused by (H+ +K+)-ATPase . In terms of its anticancer activities, it has been reported to cause cell cycle arrest at the G0/G1 phase .

Action Environment

Abietic Acid Sodium Salt is stable under normal conditions but undergoes slight oxidation even at room temperature due to atmospheric oxygen, light, and autoxidation . It is also in an equilibrium state with levopimaric acid, neoabietic acid, and palustric acid, which shifts to the side of abietic acid from 100°C . From 250°C, it undergoes irreversible conversion to mostly dehydro-, but also dihydro- and tetrahydroabietic acid . Therefore, environmental factors such as temperature, light, and oxygen levels can influence the compound’s action, efficacy, and stability.

Safety and Hazards

将来の方向性

The catalytic reduction of carboxylic acid derivatives, including Abietic Acid Sodium Salt, has witnessed a rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The low-cost synthesis methods and promising antimicrobial action of Abietic Acid Sodium Salt highlight its potential as an effective antimicrobial drug .

特性

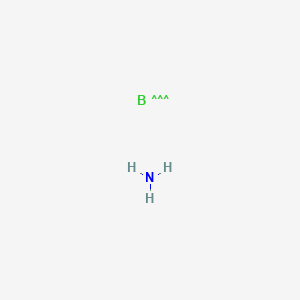

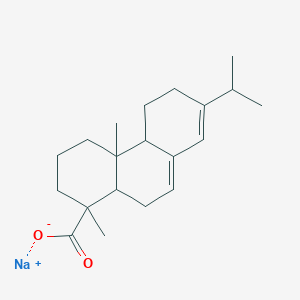

IUPAC Name |

sodium;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCAUAYQCALGGV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

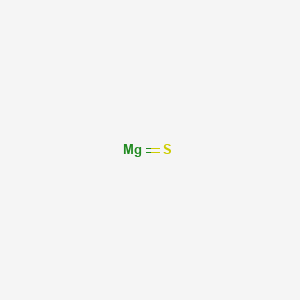

Molecular Formula |

C20H29NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14351-66-7 | |

| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, sodium salt (1:1), (1R,4aR,4bR,10aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium abietate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The abstract mentions abietic acid sodium salt as one component of a novel high-plasticity molding sand. What properties of abietic acid sodium salt make it suitable for this application?

A1: While the abstract itself doesn't delve into the specific mechanisms of abietic acid sodium salt within the molding sand mixture, we can infer some potential benefits based on its known properties:

- Adhesive Properties: Abietic acid sodium salt, as a rosin derivative, possesses inherent adhesive characteristics. These adhesive properties likely contribute to the "high wet adhesiveness" mentioned in the abstract []. It could act as a binder, enhancing the cohesion between the various components of the molding sand.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。